

Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine in Structural Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris-(2-methanethiosulfonylethyl)amine*

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Introduction

Tris-(2-methanethiosulfonylethyl)amine, often abbreviated as MTS-TSEA, is a trifunctional, thiol-reactive cross-linking agent. Its unique tripodal structure, based on a tris(2-aminoethyl)amine (TREN) core, features three methanethiosulfonate (MTS) reactive groups.^[1] ^[2] These MTS groups react specifically and rapidly with sulphydryl groups of cysteine residues to form stable disulfide bonds.^[3] This reactivity makes MTS-TSEA a valuable tool in structural biology for mapping protein architecture, defining protein-protein interfaces, and stabilizing protein complexes for high-resolution structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).^[4]^[5]

Principle of Action

The utility of MTS-TSEA stems from its ability to covalently link cysteine residues that are in close spatial proximity. The three flexible arms of the molecule allow it to capture intra- and inter-molecular interactions within a defined distance range. Upon reaction, the distance between the alpha-carbons of the cross-linked cysteine residues is constrained, providing valuable low-resolution structural information that can be used to build and validate computational models of proteins and their complexes.^[6]

Application Notes

Tris-(2-methanethiosulfonylethyl)amine is primarily employed in the following areas of structural biology:

- Cross-Linking Mass Spectrometry (XL-MS): XL-MS is a powerful technique for elucidating protein structure and interaction networks.[\[4\]](#)[\[5\]](#) MTS-TSEA is used to introduce covalent cross-links between cysteine residues. After cross-linking, the protein or protein complex is enzymatically digested, and the resulting peptides are analyzed by mass spectrometry. Specialized software is then used to identify the cross-linked peptides, revealing which residues are spatially close in the native structure.[\[5\]](#) This information is critical for:
 - Mapping protein folding and topology.
 - Identifying protein-protein interaction interfaces.
 - Providing distance constraints for computational protein modeling.[\[4\]](#)
- Stabilization of Protein Complexes for Structural Analysis: Many protein complexes are dynamic or possess flexible regions, which can hinder their structural determination by high-resolution methods like X-ray crystallography and cryo-EM.[\[4\]](#)[\[7\]](#) MTS-TSEA can be used to "lock" these complexes into a specific conformational state by introducing covalent cross-links. This reduction in conformational heterogeneity often leads to improved crystal quality or more uniform particle populations in cryo-EM, facilitating structure solution.[\[8\]](#)[\[9\]](#)
- Probing Protein Conformational Changes: The reactivity of cysteine residues can be dependent on their local environment. By comparing cross-linking patterns in the presence and absence of ligands, binding partners, or other stimuli, MTS-TSEA can be used to map conformational changes within a protein or protein complex.[\[3\]](#)

Data Presentation

Quantitative data for the use of MTS-TSEA and related MTS reagents are summarized below. These tables provide a starting point for experimental design.

Table 1: Physicochemical Properties of **Tris-(2-methanethiosulfonylethyl)amine**

Property	Value	Reference
CAS Number	18365-77-0	[2]
Molecular Formula	C9H21NO6S6	[2]
Molecular Weight	431.66 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Solubility	Chloroform (Slightly, Heated), Ethyl Acetate (Slightly, Heated)	[2]
Reactive Group	Methanethiosulfonate (MTS)	[3]
Target Residue	Cysteine (Sulfhydryl group)	[3]

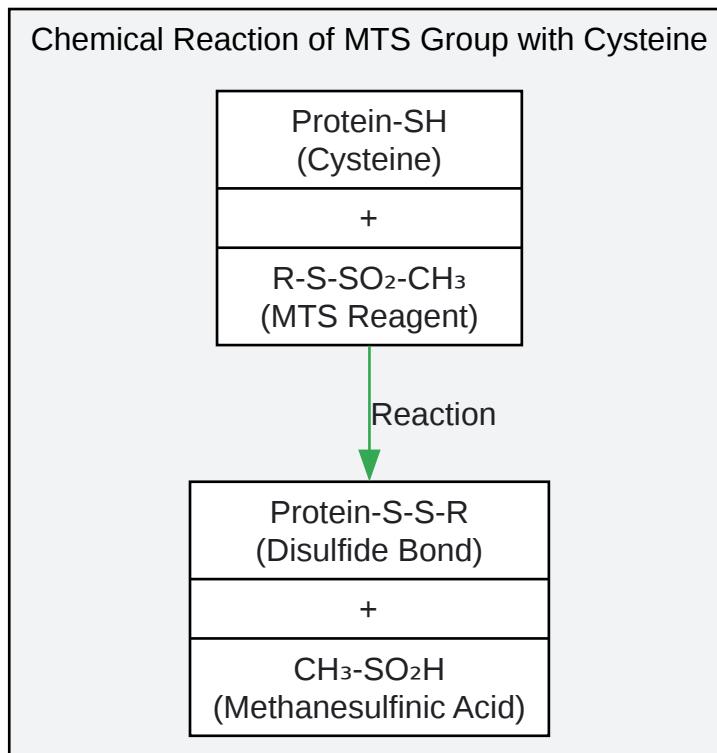
Table 2: General Reaction Parameters for Thiol-Reactive MTS Reagents

Parameter	Recommended Range	Notes	Reference
Protein Concentration	1 - 20 μ M	Higher concentrations can favor intermolecular cross-linking.	[5]
MTS Reagent Conc.	0.5 - 5 mM	A 50- to 500-fold molar excess over cysteine is a common starting point.	[3]
Reaction Buffer	HEPES, Phosphate	pH 7.0 - 8.5. Avoid buffers containing thiols (e.g., DTT, BME).	[4]
Reaction Time	1 - 60 minutes	MTS reagents are highly reactive; short incubation times are often sufficient.[3]	[3]
Temperature	4°C to 25°C (Room Temp.)	Lower temperatures can help control the reaction rate and maintain protein stability.	[5]
Quenching Reagent	DTT, β -mercaptoethanol, Cysteine	Add in excess (e.g., 10-50 mM) to consume unreacted MTS reagent.	[10]

Mandatory Visualizations

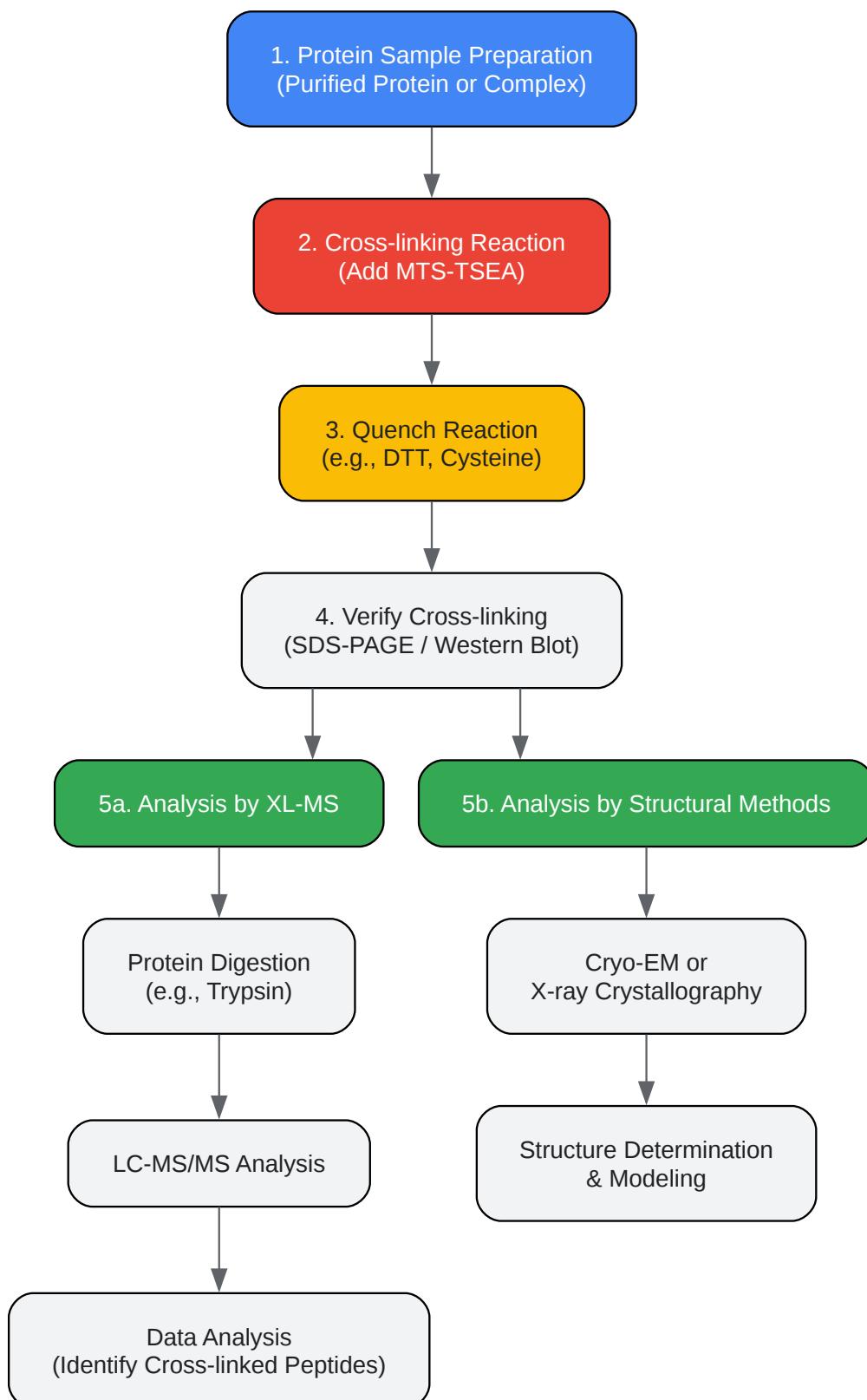
Chemical Reaction and Experimental Workflow

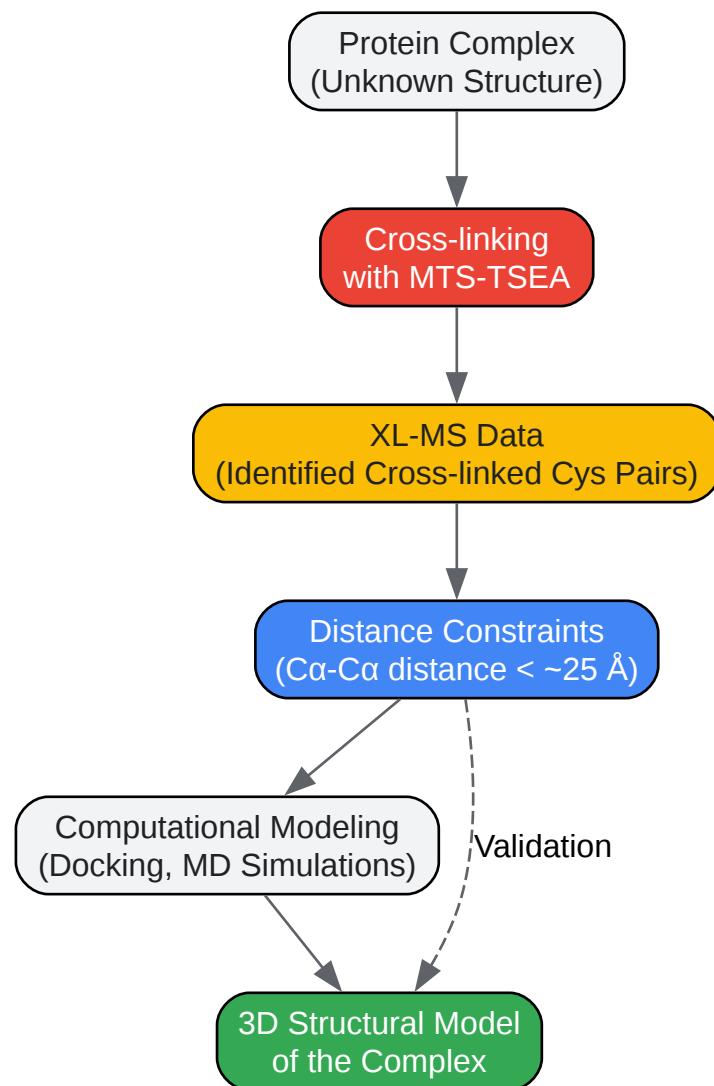
The following diagrams illustrate the chemical principles and experimental procedures for using MTS-TSEA.



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Caption: Reaction of an MTS group with a cysteine thiol.





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